Thiohempa

Description

Contextualization within Phosphorothioamide Chemical Space

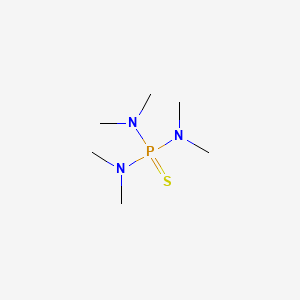

Phosphorothioamides constitute a class of organic compounds characterized by a phosphorus-sulfur double bond (P=S) and nitrogen atoms directly attached to the phosphorus. This structural motif imparts distinct chemical and biological properties. Thiohempa (N,N,N′,N′,N″,N″-Hexamethylphosphorothioic triamide) is a prominent member of this chemical space, featuring six methyl groups distributed among the three nitrogen atoms. nih.govstenutz.euchemspider.com

The vastness of "chemical space" refers to the theoretical collection of all possible chemical compounds, a number estimated to be as high as 10^60. extrapolations.com Within this immense landscape, phosphorothioamides represent a specific subset with defined structural characteristics and, consequently, predictable reactivity and biological interactions. These compounds are of interest due to their antimicrotubular activity, a property that has led to their exploration as alternatives to traditional antimitotic agents like colchicine (B1669291). Organophosphorus compounds, including phosphorothioamides, are broadly utilized in various applications, such as pesticides, flame retardants, and cancer chemotherapeutic agents, highlighting the diverse utility of this chemical class. epa.gov Furthermore, phosphorothioamides are investigated for their ability to selectively bind with proteins, such as α-tubulin, influencing cellular processes. grafiati.comgrafiati.com

Historical Trajectories of Hexamethylphosphorothioic Triamide Research Utility

The synthesis and investigation of this compound trace back several decades, with its preparation typically involving the reaction of hexamethylphosphoric triamide (HMPA) with sulfur. Early research in the 1970s highlighted this compound's utility as a chemosterilant, particularly in insect control. Studies conducted between 1972 and 1974, for instance, screened various compounds, including this compound, for their effects on male bird reproduction in coturnix quail. Its efficacy as an insect chemosterilant was further demonstrated in species such as the azuki bean weevil (Callosobruchus chinensis) and yellow-fever mosquitoes (Aedes aegypti). researchgate.netresearchgate.netoup.comkgf.org.bd

Beyond its biological applications, the physical properties and electrochemical stability of Hexamethylphosphorothioic triamide as a "thio solvent" were subjects of study in the mid-1970s. mdpi.comdss.go.th Its role as a powerful solvator was recognized in the context of stabilizing subvalent oxidation states of certain elements, such as bismuth. researchgate.net this compound was also mentioned in a 1975 report by the Stockholm International Peace Research Institute (SIPRI), indicating its historical relevance in broader scientific and policy discussions. sipri.org Comparisons with related compounds, such as Hempa, were also part of its historical research trajectory, revealing differences in their biological effectiveness. researchgate.netoup.com

Fundamental Significance in Chemical Biology and Associated Disciplines

This compound holds fundamental significance in chemical biology due to its capacity to perturb or modulate biological systems, serving as a valuable research tool. Its primary contributions in this field stem from its antimitotic properties and its historical application as a chemosterilant.

Antimitotic Activity: Phosphorothioamides, including this compound, exhibit antimicrotubular activity, meaning they interfere with the formation and function of microtubules, essential components of the cellular cytoskeleton involved in cell division. This property makes them relevant in studies concerning cell proliferation and the development of polyploid organisms. For example, phosphorothioamides have been investigated as alternatives to colchicine for inducing polyploidy in plants like Miscanthus, by affecting tubulin polymerization and preventing spindle fiber organization during cell division.

Chemosterilant Applications: this compound has been extensively investigated for its ability to induce sterility in insects, offering a method for pest control in research settings. Studies on the azuki bean weevil, Callosobruchus chinensis, demonstrated that topical application of this compound could sterilize both male and female adults, as well as male pupae. oup.com Quantitative research findings illustrate its impact on reproductive success:

| Target Organism | Application Method | Median Oviposition-Inhibiting Dose (µg/insect) | Median Hatch-Inhibiting Dose (µg/insect) | Relative Effectiveness vs. Hempa (Hatch-Inhibiting) |

|---|---|---|---|---|

| Callosobruchus chinensis (Adult Female) oup.com | Topical | 22.383 | 8.291 | 3 times more effective |

| Callosobruchus chinensis (Adult Male) oup.com | Topical | 45.952 | 9.156 | 16 times more effective |

| Callosobruchus chinensis (Both Sexes) oup.com | Topical | 15.737 | 3.487 | 4 times more effective |

| Callosobruchus chinensis (Male Pupae) oup.com | Topical | N/A | 9.039 (per male pupa), 6.565 (per pupa) | N/A |

| Aedes aegypti (Larvae, Pupae, Adults) researchgate.net | Solution | N/A | Significantly reduced egg hatch | 3.759 times more effective than Hempa (hatch inhibition) researchgate.net |

Solvent Properties: The ability of this compound to act as a powerful solvator, particularly for stabilizing unusual oxidation states of metals, demonstrates its utility in synthetic chemistry and materials science research. mdpi.comdss.go.thresearchgate.net This property can be crucial for facilitating reactions and stabilizing intermediates that are otherwise challenging to handle.

General Chemical Biology Relevance: Chemical biology is an interdisciplinary field that leverages chemical principles and tools to investigate and manipulate biological systems at a molecular level. frontiersin.org It aims to understand fundamental biological questions and develop new approaches for drug discovery and therapeutic strategies. frontiersin.orgyoutube.com this compound, as a well-characterized chemical compound with defined biological activities (e.g., antimitotic, chemosterilant), exemplifies a chemical tool used to probe biological processes. Studies on its structure-activity relationships, particularly in comparison to other hexamethylphosphoramide (B148902) derivatives, contribute to the broader understanding of how chemical structure influences biological outcomes. epa.gov The exploration of such compounds aids in identifying and validating biological targets and mapping enzyme binding sites, which are critical aspects of modern chemical biology. youtube.comrsc.org

Physical and Chemical Properties of Hexamethylphosphorothioic Triamide (this compound) nih.govstenutz.euchemspider.com

| Property Name | Property Value |

|---|---|

| Molecular Formula | C6H18N3PS |

| Molecular Weight | 195.27 g/mol |

| Exact Mass | 195.09590576 Da |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area (TPSA) | 41.8 Ų |

| Complexity | 139 |

| Boiling Point | 65-65.5°C (at 0.015 mm Hg) |

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)phosphinothioyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3PS/c1-7(2)10(11,8(3)4)9(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKXLCMBIGGTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=S)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190769 | |

| Record name | Hexamethylthiophosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3732-82-9 | |

| Record name | Thiohempa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3732-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohempa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylthiophosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOHEMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H86H12591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Hexamethylphosphorothioic Triamide

Established Synthetic Routes for Hexamethylphosphorothioic Triamide and Related Thiophosphoramides.

The most direct and established synthetic route for Hexamethylphosphorothioic Triamide (Thiohempa) involves the reaction of Tris(dimethylamino)phosphine with elemental sulfur. Tris(dimethylamino)phosphine, also known as Hexamethylphosphorous triamide, serves as a key precursor in this transformation. wikipedia.org

Synthesis of Hexamethylphosphorothioic Triamide (this compound) Tris(dimethylamino)phosphine + Sulfur → Hexamethylphosphorothioic Triamide (this compound) wikipedia.org

The precursor, Tris(dimethylamino)phosphine (Hexamethylphosphorous triamide), can itself be prepared by reacting phosphorus trichloride (B1173362) with an excess of anhydrous dimethylamine. This reaction typically proceeds at low temperatures (0–5°C) and yields the phosphine (B1218219) triamide in high yields (94–95%). orgsyn.org

Synthesis of Tris(dimethylamino)phosphine Phosphorus trichloride + Dimethylamine → Tris(dimethylamino)phosphine + Dimethylamine hydrochloride orgsyn.org

Beyond the specific synthesis of this compound, general methods for preparing thiophosphoramides include the reaction of PSCl₃ with excess alkyl amines, such as isopropylamine (B41738) in refluxing toluene, to yield tris(alkylamido)thiophosphoramides. nih.gov Another approach involves the preparation of thiophosphoramides from optically pure C₂-symmetric 1,2-diamines, which have been utilized as chiral organocatalysts. chinesechemsoc.org

Furthermore, the formation of phosphorus-sulfur (P-S) bonds, crucial for thiophosphoramides, can be achieved through electrochemical synthesis methods. These green chemistry approaches offer creative and simple pathways for preparing various organophosphorus compounds. nih.gov In the context of nucleic acid chemistry, thiophosphoramidate internucleotide linkages have been synthesized using solid-phase oligonucleotide synthesis methodologies. researchgate.net Advanced platforms, such as the Ψ platform, have also enabled the stereopure introduction of thiophosphoramidate (P-N) linkages. [16 from previous search]

Design and Synthesis of Hexamethylphosphorothioic Triamide Analogues and Derivatives.

The development of analogues and derivatives of this compound and related compounds is driven by principles of rational design and the exploration of diverse structural architectures to tune their chemical and physical properties.

Rational design in chemical synthesis involves a systematic approach to structural modification, aiming to predict and control the properties of new compounds. This often relies on computational methods, such as crystal structure prediction from first principles, to determine feasible crystalline modifications and compute their physical properties without experimental input. researchgate.net Understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) is fundamental. By conducting SAR studies, researchers can systematically evaluate how changes in the chemical structure of organophosphorus compounds influence their properties, guiding the optimization of lead compounds. rroij.com Fine-tuning the catalyst active site and acidity, for instance, can significantly impact catalytic activity. nih.gov The strategic introduction of specific functional groups into molecular frameworks can enhance desired properties, such as solubility or biological activity, by acting as effective molecular linkers. [11 from previous search]

The exploration of diverse architectures within the thiophosphoramide and thiourea (B124793) classes has led to a wide array of compounds with varied applications.

Thiophosphoramide Architectures: Thiophosphoramide ligands, particularly tris(alkylamido) functionalized variants, have been synthesized and studied for their reactivity with metal ions, leading to interesting examples of Ag(I), Cd(II), and Pd(II) complexes. nih.gov Chiral thiophosphoramides have been developed, for instance, starting from (S)-α-phenylethylamine and BINOL (1,1′-Bi-2-naphthol), which have found application as cocatalysts in asymmetric reactions. [10 from previous search, now 11] In the field of nucleic acid chemistry, thiomorpholino oligonucleotides (TMOs) incorporate morpholino nucleosides joined by thiophosphoramidate internucleotide linkages, representing a robust class of nucleic acid analogs. researchgate.net

Thiourea Architectures: Thioureas form the basis of new chemical architectures widely employed as organocatalysts. These include bifunctional catalysts bearing hydrogen-bond donor groups, such as N-sulfinylureas and thioureas with appended pyrrolidine (B122466) units, which have been evaluated in Michael additions. researchgate.net Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines, a simple reaction that allows for significant structural diversity. mdpi.com Chiral thiourea catalysts have been instrumental in asymmetric synthesis, for example, in the enantioselective hydrophosphonylation of imines and asymmetric Strecker reactions. [20, 24, 11 from previous search]

Principles of Structural Modification and Rational Design.

Advanced Chemical Transformation Strategies in this compound Synthesis.

Advanced chemical transformation strategies in organophosphorus synthesis, including those relevant to this compound, focus on improving efficiency, selectivity, and sustainability.

One notable strategy is mechanochemical activation , which offers a simple and environmentally benign method for preparing complex molecules. [3 from previous search] Electrochemical synthesis has emerged as a creative and efficient method for forming various organophosphorus compounds, including those with phosphorus-sulfur bonds. This approach often utilizes different electrodes like graphite, platinum, and nickel. nih.gov

Transition metal-catalyzed reactions are also gaining prominence for their powerful bond-forming abilities under mild conditions and broad functional group tolerance. Palladium-catalyzed reactions, for instance, are becoming indispensable for synthesizing structurally diverse complex organophosphorus molecules. researchgate.net The strategic use of P(V) methods can augment existing synthetic strategies, offering efficient, inexpensive, and operationally simple protocols for constructing complex architectures. [16 from previous search]

Furthermore, the development of novel catalysts for rapid synthesis under ambient conditions and chemical scaffold transformation are key areas. This includes strategies that enhance crystallinity, preserve porosity in fragile materials, and enable the conversion of linear polymers to more complex structures through reversible chemistries. [22 from previous search, 26 from previous search] The transition to base metal catalysis from noble metals is a significant sustainable strategy in organic synthesis, despite the differing reactivities. [21 from previous search]

Elucidation of Molecular and Cellular Mechanisms of Action of Hexamethylphosphorothioic Triamide

Interactions with Biomacromolecules

Thiohempa, as an alkylating agent, is capable of forming covalent bonds with various biomacromolecules, thereby interfering with their normal functions. researchgate.netoaes.ccnih.govnih.govbiorxiv.orgmdpi.com These interactions are central to its biological effects, particularly its mutagenic and potential carcinogenic properties. researchgate.netdrugfuture.comepa.govnih.govnih.gov

Nucleic Acid Adduct Formation and Consequent Cellular Processes

Alkylating agents are well-established for their ability to form adducts with nucleic acids, including DNA and RNA. oaes.ccnih.govnih.govbiorxiv.orgmdpi.com These adducts are formed when an alkyl group from the agent covalently attaches to a nucleotide base. Such modifications can lead to structural distortions in the DNA helix, impeding critical cellular processes like DNA replication and transcription. The formation of DNA adducts is a primary mechanism by which many genotoxic chemicals, including alkylating agents, exert their effects, potentially leading to mutations and the initiation of carcinogenesis. oaes.ccnih.govnih.gov

Hexamethylphosphorothioic triamide has been shown to elicit a positive response in in vitro cell transformation assays, suggesting its potential carcinogenic properties. researchgate.netnih.govnih.gov This cellular transformation is a direct consequence of interactions with cellular components, likely involving DNA damage. The mutagenic activity of related organophosphorus compounds, such as hexamethylphosphoramide (B148902) (HMPA), has been linked to metabolic activation pathways involving multiple hydroxylations and the formation of cross-linking agents, which can lead to DNA damage. researchgate.netepa.govnih.gov While specific details of this compound's DNA adducts are not extensively detailed in the provided literature, its classification as an alkylating agent strongly implies that DNA adduct formation is a key aspect of its mechanism of action, contributing to its observed mutagenicity and potential for cell transformation. researchgate.netdrugfuture.comepa.govnih.govnih.gov

Table 1: Potential Consequences of Nucleic Acid Adduct Formation by this compound

| Mechanism of Interaction | Consequent Cellular Processes |

| DNA Alkylation/Adduct Formation | Impaired DNA Replication oaes.ccnih.govnih.gov |

| Impaired DNA Transcription oaes.ccnih.govnih.gov | |

| Mutagenesis researchgate.netbiorxiv.orgdrugfuture.comepa.govnih.govnih.govnih.gov | |

| Cell Transformation (potential carcinogenesis) researchgate.netnih.govnih.gov |

Protein Alkylation and Enzyme Inhibition Dynamics

Beyond nucleic acids, this compound, as an alkylating agent, is also expected to engage in protein alkylation. Protein alkylation involves the covalent attachment of alkyl groups to specific amino acid residues within proteins, most notably the thiol (-SH) groups of cysteine residues and, to a lesser extent, lysine (B10760008) residues. creative-proteomics.com This modification can alter protein structure and function, including enzymatic activity.

Evidence suggests that thiophosphoric triamides, the class to which this compound belongs, can act as enzyme inhibitors. For instance, N-(n-butyl)thiophosphoric triamide has been shown to inhibit urease activity. nih.gov Furthermore, studies on insects treated with this compound and its analog, Hempa, indicate that these compounds are rapidly absorbed and metabolized, forming lower methylated phosphorus amides. researchgate.net This metabolic process itself can involve enzymatic interactions. More significantly, this class of compounds is known to exert a "specific inhibitory action over cytochrome P450 monooxygenases (mixed function oxidases)," which are crucial enzymes involved in detoxification and metabolism within biological systems. researchgate.net This direct inhibition of key metabolic enzymes highlights a significant aspect of this compound's interaction with proteins.

Table 2: Protein Interactions and Enzyme Inhibition by this compound

| Type of Interaction | Specific Targets/Examples | Effect on Function |

| Protein Alkylation | Cysteine residues (implied) creative-proteomics.com | Altered protein structure/function (implied) |

| Enzyme Inhibition | Cytochrome P450 monooxygenases researchgate.net | Disruption of metabolic/detoxification processes researchgate.net |

| Urease (for related compounds) nih.gov | Inhibition of enzyme activity nih.gov |

Modulation of Intracellular Biochemical Pathways

The interactions of this compound with biomacromolecules lead to broader modulations of intracellular biochemical pathways, affecting fundamental cellular processes and regulatory mechanisms.

Impact on Fundamental Metabolic Cycles and Cellular Energy Status

Metabolic pathways are intricate series of chemical reactions within a cell, vital for maintaining homeostasis, energy production, and biosynthesis. nih.gov Key metabolic cycles, such as glycolysis, the citric acid cycle, and oxidative phosphorylation, are central to cellular energy status, primarily through the generation of ATP. researchgate.netepa.govnih.govnih.gov

Table 3: Modulation of Intracellular Biochemical Pathways by this compound

| Pathway/Process Affected | Nature of Modulation | Consequence |

| Xenobiotic Metabolism | Rapid absorption and metabolism to lower methylated phosphorus amides researchgate.net | Formation of metabolites; potential for altered cellular processing |

| Enzyme Systems (e.g., Cytochrome P450) | Inhibition researchgate.net | Disruption of metabolic/detoxification pathways researchgate.net |

| Cellular Energy Status | Implied impact through metabolic disruption researchgate.net | Potential alteration of energy production and utilization |

Interference with Endogenous Regulatory Pathways (e.g., Hormonal Signaling)

This compound, along with Hempa, functions as a chemosterilant. researchgate.netkgf.org.bd Chemosterilants are compounds that induce sterility in organisms, often by interfering with reproductive processes. These processes are tightly regulated by endogenous hormonal signaling pathways. Endocrine disrupting chemicals (EDCs) are a class of substances that interfere with the endocrine system, which controls hormone synthesis, secretion, transport, activity, and elimination. nih.govccohs.ca EDCs can mimic or block natural hormones, or alter their production and transport, leading to a wide range of developmental, reproductive, and metabolic effects. nih.govccohs.ca

In insects, treatment with this compound or similar chemosterilants has been observed to lead to "hormonal imbalance" and significant impacts on haemocyte number and structure. icrisat.org This suggests that this compound interferes with the delicate balance of hormones that regulate insect physiology, development, and reproduction. While the precise hormonal pathways affected by this compound are not explicitly detailed, its established role as a chemosterilant strongly indicates its ability to disrupt endogenous regulatory pathways, particularly those governing reproductive and developmental processes through hormonal signaling. researchgate.netkgf.org.bdicrisat.org

Cellular Responses and Phenotypic Manifestations

The molecular and biochemical disruptions caused by this compound culminate in observable cellular responses and phenotypic manifestations. A significant cellular response attributed to hexamethylphosphorothioic triamide is its positive response in the in vitro cell transformation assay of Styles. researchgate.netnih.govnih.gov This indicates that the compound can induce changes in cells that are characteristic of neoplastic transformation, a precursor to cancer.

In the context of its chemosterilant activity, cellular responses in insects include structural deformities in haemocytes, specifically "vacuole formation in the nucleus and cytoplasm" of granulocytes and "plasmatocyte disruption." icrisat.org These cellular damages contribute to the broader phenotypic manifestation of sterility in treated organisms. researchgate.netkgf.org.bd The mutagenic potential of this compound, as inferred from its classification as an alkylating agent and its positive results in cell transformation assays, suggests that at the organismal level, long-term exposure could lead to genetic mutations and potentially contribute to carcinogenicity, similar to its analog HMPA. researchgate.netdrugfuture.comepa.govnih.govnih.gov

Table 4: Cellular Responses and Phenotypic Manifestations of this compound Exposure

| Level of Manifestation | Specific Observation/Effect | Reference |

| Cellular Responses | Positive in cell transformation assay | researchgate.netnih.govnih.gov |

| Vacuole formation in granulocyte nucleus and cytoplasm (in insects) | icrisat.org | |

| Plasmatocyte disruption (in insects) | icrisat.org | |

| Phenotypic Manifestations | Chemosterilant activity (reduced reproductive capacity/sterility) | researchgate.netkgf.org.bd |

| Mutagenicity (implied from alkylating properties and cell transformation) | researchgate.netbiorxiv.orgdrugfuture.comepa.govnih.govnih.govnih.gov | |

| Potential Carcinogenicity (implied from cell transformation) | researchgate.netnih.govnih.gov |

Effects on Cell Cycle Progression and Cellular Proliferation. As an established chemosterilant, this compound's efficacy is intrinsically linked to its ability to disrupt fundamental cellular processes, including cell cycle progression and cellular proliferation, particularly within germline cells. Chemosterilants, especially those classified as alkylating agents, typically exert their effects by inducing genetic damage, such as chromosome aberrations and dominant lethal mutationsresearchgate.netnih.gov. This damage interferes with the integrity of DNA and its replication, which are essential for normal cell division. Consequently, in rapidly proliferating cells like those found in reproductive tissues, such genetic insults inherently impede proper cell cycle progression and cellular proliferation.

While specific, detailed studies delineating this compound's direct impact on the precise phases of the cell cycle (e.g., G1, S, G2, M phases) or its quantitative effects on proliferation rates in broader cellular contexts (e.g., mammalian somatic cell lines) are not extensively documented in the available literature, its established role as a sterilant strongly implies these cellular-level disruptions. Research indicates that this compound can be absorbed and metabolized by treated organisms, leading to its biological effects researchgate.net. This uptake and subsequent metabolic processing are crucial steps enabling the compound to reach target cells and exert its genotoxic influence, thereby affecting cellular proliferation and viability in a manner consistent with its chemosterilant properties.

Induction of Specific Biological States (e.g., Reproductive Inhibition). this compound is widely recognized for its potent ability to induce reproductive inhibition, serving as an effective chemosterilant across various insect species and other organisms. Its application leads to a state of sterility or significantly reduced fertility in treated individuals.

One notable application of this compound has been in the sterilization of male Musca domestica (house flies). Studies have demonstrated that male house flies can be sterilized through fumigation with this compound vapors nih.gov. The effectiveness of this fumigation method is influenced by factors such as the chemical and physical characteristics of the sterilant, as well as ambient temperature and treatment duration nih.gov. The uptake of this compound by treated flies has been observed to be comparable to the injection dose required to achieve similar degrees of sterility nih.gov.

This compound has also been successfully employed to induce sterility in Callosobruchus chinensis (adzuki bean weevil) researchgate.netnih.govresearchgate.netnih.gov. The mechanism underlying this sterilization in insects is believed to involve the induction of dominant lethality, reciprocal translocations, enzyme inhibition, and sperm inactivation researchgate.net. These cellular and genetic disruptions collectively impair the reproductive capacity of the treated organisms.

Furthermore, this compound has been evaluated for its chemosterilant activity in adult male quail (Coturnix coturnix) fda.gov. In these studies, males were considered permanently sterilized if they exhibited sterility between 20 and 35 days post-treatment or failed to become fertile within that period fda.gov. Eggs collected from females mated with treated males were examined for embryonic development to assess fertility fda.gov. While precise numerical sterility percentages for this compound in quail are presented in a format that requires further contextual interpretation from the source fda.gov, the compound was included in evaluations of chemosterilant activity, indicating its potential in avian reproductive control.

The consistent observation of reproductive inhibition across diverse species highlights this compound's capacity to induce specific biological states characterized by impaired fertility.

Academic Research Applications in Biological Systems

Investigation as a Research Tool in Insect Reproductive Biology.

The study of insect reproductive biology is crucial for developing effective pest management strategies, including methods that interfere with reproduction researchgate.net. This field explores various molecules and mechanisms that facilitate fertilization and are essential for reproductive success in insects researchgate.net. However, specific investigations into Thiohempa (CID 19510) as a dedicated research tool in this domain are not detailed in the available information. Research often focuses on understanding general insect reproductive processes or the effects of other known insect growth regulators and chemosterilants nih.govmorningbirdproducts.com.

Oviposition, the process of egg-laying, and subsequent egg hatch are critical stages in the life cycle of many insect pests. Inhibiting these processes is a key target for pest control research researchgate.net. While studies exist on factors influencing oviposition and hatch inhibition in insects, such as larval density affecting mosquito egg hatch nih.gov or the use of plant oils to deter oviposition and inhibit hatching in pulse beetles uem.br, specific research detailing the mechanisms of oviposition or hatch inhibition directly attributed to this compound (CID 19510) was not identified.

Studies on Oviposition and Hatch Inhibition Mechanisms.

Application in Avian Reproductive Control Studies.

Research into avian reproductive control often focuses on understanding the complex hormonal and physiological processes governing fertility and the potential impacts of environmental factors or specific compounds eimeriaprevention.comnih.govnih.gov. The male and female avian reproductive systems are regulated by the hypothalamus-pituitary-gonadal axis, with hormones like gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) playing key roles nih.gov. Despite the general interest in avian reproductive control, specific applications or detailed studies involving this compound (CID 19510) in this area were not found.

Avian fertility is a fundamental aspect of reproductive success, influenced by various factors including hormonal balance and the health of reproductive organs eimeriaprevention.comnih.govnih.gov. The testes in birds, responsible for spermatogenesis, exhibit specific morphological and histological features nih.govscielo.brnih.govmdpi.comresearchgate.net. Studies have examined how factors like disease (e.g., coccidiosis) can impact testicular development and fertility rates in birds eimeriaprevention.com. However, no specific research on the assessment of this compound's (CID 19510) effects on avian fertility or testicular morphology was identified.

Methodological considerations in avian reproductive research involve various approaches to assess reproductive parameters and the impact of external factors. These can include histological and morphometric examination of testes scielo.brnih.gov, analysis of hormonal levels eimeriaprevention.comnih.gov, and the use of historical control databases for data interpretation in regulatory studies nih.gov. While these methodologies are well-established in avian reproductive studies, specific methodological considerations related to the application or study of this compound (CID 19510) within this research field were not detailed in the available information.

Assessment of Effects on Avian Fertility and Testicular Morphology.

Broader Scope in Pest Management Research Methodologies.

Pest management research methodologies encompass a wide array of strategies aimed at safeguarding agriculture, public health, and ecosystems researchgate.net. These include integrated pest management (IPM) approaches, which combine various control methods such as host-plant resistance, biopesticides, semiochemicals, cultural practices, and modern biotechnological tools nih.gov. Advances in this field also involve exploring new techniques like nanotechnology, digital sensing, and predictive modeling researchgate.netresearchgate.net. While this compound could theoretically be considered within the broader context of chemical agents in pest management, specific research outlining its role or application within these established methodologies was not found. The focus of available research in pest management methodologies tends to be on widely recognized categories of pesticides, biological controls, and integrated strategies nih.govmdpi.comresearchgate.netresearchgate.netscielo.brresearchgate.netmdpi.com.

Comparative Biochemical Studies with Related Phosphoramide (B1221513) Compounds

This compound (Hexamethylthiophosphoramide), a phosphorus amide, has been investigated in comparative biochemical studies focusing on its efficacy as a chemosterilant in various insect species. These studies often compare its activity with structurally related phosphoramide compounds, shedding light on the structural features that influence biological activity.

One notable study screened 29 variously substituted amides of phosphoric or phosphorothioic acid, including this compound, for their sterilizing effectiveness in house flies (Musca domestica L.), fruit flies (Drosophila melanogaster), and azuki bean weevils (Callosobruchus chinensis L.). The compounds were administered to house flies and fruit flies as dietary additives, while for azuki bean weevils, topical application was used.

Detailed Research Findings

The research indicated that among the phosphorus amide series, hexamethyl compounds such as this compound and Hempa (Hexamethylphosphoramide), along with the hydroxy derivative of Hempa, demonstrated the most effective chemosterilant properties.

A key observation from the study was the differential susceptibility of the three insect species to the tested compounds. Sulfur-containing compounds, including this compound, exhibited high toxicity in fruit flies. Conversely, all compounds, including this compound, showed uniformly low toxicity in house flies. Phosphorus amides containing fewer than two dimethylamino groups or lacking dimethylamino substituents entirely generally displayed low activity across all test species, with a few exceptions. However, in bis(dimethylamino) compounds, the presence of azetidinyl, pyrrolidinyl, and piperidine (B6355638) substituents significantly enhanced effectiveness. The relationship between the activities of analogous phosphoryl (PO) and phosphorothioyl (PS) compounds was found to be irregular, except for the pronounced toxicity of sulfur compounds in fruit flies.

The study highlighted the importance of simultaneous screening across multiple insect species, as the data's significance would be diminished if only a single test insect were used. The house fly, in particular, proved to be a robust screening organism, with toxicity interfering with evaluation at the highest dose level in only one instance.

The following table summarizes the relative sterilizing effectiveness of this compound and select related phosphoramide compounds in the tested insect species:

| Compound | Chemical Class | House Fly (Effectiveness) | Fruit Fly (Effectiveness) | Azuki Bean Weevil (Effectiveness) |

| This compound | Phosphorothioic Amide | Effective | Highly Effective (High Toxicity) | Effective |

| Hempa | Phosphoric Amide | Highly Effective | Effective | Highly Effective |

| Phosphoramide Mustard | Phosphorodiamide | Low Activity | Low Activity | Low Activity |

| Cyclophosphamide | Oxazaphosphorine | Varied Activity | Varied Activity | Varied Activity |

| Ifosfamide | Oxazaphosphorine | Varied Activity | Varied Activity | Varied Activity |

Note: Effectiveness is generalized based on the findings from the comparative study. Specific quantitative data on "relative sterilizing effectiveness" for individual compounds across all species was presented in a broader table in the original source, which included many compounds beyond the scope of this article. The table above focuses on the comparative performance as described in the textual findings for this compound and its close relatives.

Computational and Theoretical Chemistry Approaches for Hexamethylphosphorothioic Triamide

Quantum Chemical Calculations for Molecular Properties.

Quantum chemical calculations, primarily based on solving the Schrödinger equation, are fundamental for determining the intrinsic properties of molecules nih.govresearchgate.net. Techniques such as Density Functional Theory (DFT) and ab initio methods are widely employed to provide accurate descriptions of molecular systems nih.govqulacs.orgnih.govmdpi.com. For Hexamethylphosphorothioic Triamide, these calculations can yield a range of molecular properties essential for understanding its behavior.

Commonly computed properties include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles, representing the most stable arrangement of atoms nih.govmdpi.com.

Energetic Properties: Total energy, heats of formation, and zero-point vibrational energies, which are crucial for assessing molecular stability and thermodynamic favorability of reactions nih.gov.

Electronic Properties: Dipole moments, polarizabilities, and atomic charges, which describe the charge distribution and response to external electric fields nih.govnih.gov.

Vibrational Frequencies: Used to predict infrared (IR) and Raman spectra and to confirm the nature of stationary points on the potential energy surface (e.g., minima or transition states) nih.gov.

PubChem, a public chemical database, provides several computed properties for Thiohempa (CID 19510), offering a baseline for its molecular characteristics oecd.org.

Table 1: Selected Computed Properties of this compound (Hexamethylphosphorothioic Triamide) oecd.org

| Property | Value | Unit | Source/Method |

| Molecular Weight | 195.27 | g/mol | PubChem 2.2 |

| XLogP3 | 1.8 | XLogP3 3.0 | |

| Topological Polar Surface Area | 41.8 | Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 11 | Cactvs 3.4.8.18 | |

| Complexity | 139 | Cactvs 3.4.8.18 | |

| Covalently-Bonded Unit Count | 1 | PubChem |

Note: These properties are computed descriptors available from PubChem, based on various algorithms.

Electronic Structure Elucidation and Reactivity Prediction.

The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations are instrumental in elucidating this structure, particularly through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) qulacs.orgmdpi.comnih.gov. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability qulacs.orgnih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity; a smaller gap often correlates with higher reactivity qulacs.orgmdpi.comnih.gov.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecular surface, identifying regions prone to electrophilic (electron-deficient, typically positive potential) or nucleophilic (electron-rich, typically negative potential) attack qulacs.org. For phosphorus triamides like this compound, understanding the electronic structure, particularly around the phosphorus and sulfur atoms, is crucial for predicting their interactions and transformations sipri.orgnih.gov. For instance, geometric distortions in nontrigonal phosphorus triamides can stabilize phosphorus-based acceptor orbitals, influencing their electrophilic reactivity sipri.orgnih.gov.

Analysis of Reaction Pathways and Transition States.

Computational methods are extensively used to map out chemical reaction pathways and identify transition states, which are critical for understanding reaction mechanisms and kinetics nih.govnih.govnih.gov. A reaction pathway describes the energetic profile of a chemical transformation, from reactants to products, including any intermediates and the highest energy point along this path, known as the transition state nih.govnih.gov.

Computational approaches involve:

Potential Energy Surface (PES) Exploration: Searching for minima (stable structures of reactants, intermediates, and products) and first-order saddle points (transition states) on the multi-dimensional PES nih.govcreative-biolabs.com.

Transition State Localization: Specialized algorithms are employed to locate these saddle points, which represent the highest energy barrier that must be overcome for a reaction to proceed nih.govcreative-biolabs.comwikipedia.org.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is identified, IRC calculations can trace the minimum energy path connecting the transition state to the reactants and products, providing a detailed understanding of bond breaking and formation events during the reaction nih.gov.

These analyses help in predicting reaction rates, selectivities, and the influence of catalysts or environmental factors on the reaction course nih.govnih.gov.

Molecular Modeling and Simulation Techniques.

Molecular modeling and simulation techniques complement quantum chemical calculations by allowing the study of larger systems and dynamic processes over time. These methods often employ classical force fields to describe atomic interactions, enabling simulations of molecular motion and interactions in various environments.

Ligand-Target Docking and Interaction Profiling.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the target, e.g., a protein receptor) when bound together to form a stable complex google.comthepsci.eu. This method is widely applied in drug discovery and agrochemical research to predict binding affinities and identify potential biological targets or mechanisms of action google.comthepsci.eu.

For this compound, as a compound with pesticidal utility, ligand-target docking could be used to:

Identify potential protein targets in pests that this compound interacts with, such as odorant-binding proteins (OBPs) in insects google.com.

Profile interaction sites and key residues involved in binding, which can inform modifications to enhance efficacy or specificity.

Screen libraries of compounds to find new pesticidal agents or optimize existing ones by predicting their binding to known targets google.com.

In silico screening by docking is a recognized approach to identify novel agents, including attractants or repellents, against target pest proteins, even without prior knowledge of the protein's 3D crystal structure google.com.

Conformational Analysis and Dynamic Behavior.

Conformational analysis explores the various three-dimensional arrangements (conformations) that a molecule can adopt and their relative energies. This is crucial because a molecule's biological activity and physical properties are often dependent on its conformation. Computational methods can perform conformational searches to identify low-energy conformers and the energy barriers between them.

Techniques include:

Molecular Mechanics (MM): Using force fields (e.g., MMFF94x) to estimate the energy of different conformations and explore the conformational space.

Molecular Dynamics (MD) Simulations: Simulating the time-dependent behavior of molecules, providing insights into their flexibility, dynamic movements, and how they interact with their environment at a given temperature thepsci.eu.

For compounds with pesticidal utility, such as those related to this compound, conformational searches are routinely carried out to generate low-energy conformers, which are then often subjected to higher-level quantum chemical calculations to refine their energy and geometry. This allows for a comprehensive understanding of the molecule's shape and flexibility, which can impact its ability to bind to a biological target.

Computational Approaches for Structure-Activity Relationship (SAR) Studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish a mathematical relationship between a molecule's chemical structure and its biological activity or other properties sipri.org. These studies are fundamental in rational design and optimization of bioactive compounds.

Key aspects of SAR/QSAR studies include:

Molecular Descriptors: These are numerical values that encode various aspects of a molecule's structure, physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk), and topological features sipri.org.

Statistical Models: Regression analysis, machine learning algorithms, and other statistical methods are used to correlate these descriptors with observed biological activities sipri.org.

Predictive Models: Once a robust SAR/QSAR model is developed, it can be used to predict the activity of new, untested compounds based solely on their chemical structure, thereby guiding synthesis and reducing the need for extensive experimental testing sipri.org.

Given this compound's established role as a pesticide, computational SAR/QSAR studies would be highly relevant. Such studies could help to:

Identify the structural features of this compound that are critical for its pesticidal activity.

Predict the activity of new this compound analogs before their synthesis.

Optimize the potency and selectivity of this compound or related compounds against specific pests researchgate.net.

Understand the underlying mechanisms by which structural changes influence biological efficacy.

Computational SAR/QSAR models are increasingly used by regulatory authorities to estimate chemical properties, including (eco)toxicity data, making them valuable tools for hazard assessment and risk management sipri.org.

Integration of Theoretical Predictions with Experimental Observables.researchgate.net

The synergy between computational and experimental methodologies is fundamental in modern chemical research, enabling a deeper understanding of molecular structures, vibrational characteristics, and electronic properties. Theoretical calculations, predominantly utilizing Density Functional Theory (DFT), provide a robust framework for predicting various molecular parameters. These predictions are subsequently validated or refined through comparisons with data obtained from experimental techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction for molecular geometry.

Computational Methodologies and Predicted PropertiesComputational approaches, particularly DFT, are widely employed to optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shiftsresearchgate.netspectroscopyonline.comdss.go.th. These calculations involve solving the electronic Schrödinger equation for a given molecular system, providing insights into the electronic structure, bonding, and potential energy surfaces. Common functionals like B3LYP, often combined with appropriate basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are frequently used due to their balance of accuracy and computational costresearchgate.netdss.go.th.

The properties typically predicted by DFT include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles are optimized to determine the most stable conformation of a molecule dss.go.thumass.edu.

Vibrational Frequencies: Theoretical IR and Raman spectra can be generated, providing predicted wavenumbers and intensities for various vibrational modes researchgate.netdss.go.thresearchgate.netufv.br.

NMR Chemical Shifts: Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts, among others, can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) to directly compare with experimental NMR spectra researchgate.netresearchgate.net.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO energy gaps), charge distribution, and dipole moments are also commonly calculated, offering insights into reactivity and intermolecular interactions researchgate.netmdpi.com.

Experimental Observables for ValidationExperimental techniques provide the empirical data necessary to validate the theoretical predictions:

Infrared (IR) Spectroscopy: IR spectroscopy yields a unique vibrational fingerprint of a molecule. Experimental IR spectra show absorption bands at specific wavenumbers corresponding to molecular vibrations researchgate.netresearchgate.net. Comparison with theoretically calculated vibrational frequencies helps confirm the assignments of specific bands and validate the accuracy of the computational model researchgate.netufv.br. Discrepancies often arise due to anharmonicity, solvent effects (if experimental data is from solution while theoretical is gas phase), or limitations of the chosen functional/basis set, often necessitating scaling factors for theoretical frequencies researchgate.netufv.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei within a molecule. Experimental ¹H and ¹³C NMR chemical shifts are highly sensitive to electronic shielding and can be directly compared with GIAO-calculated chemical shifts researchgate.netresearchgate.net. Good correlation between theoretical and experimental NMR data is a strong indicator of the accuracy of the predicted molecular structure and electronic distribution researchgate.netresearchgate.net.

Molecular Geometry (e.g., X-ray Diffraction): For crystalline compounds, X-ray diffraction provides highly accurate experimental bond lengths and angles umass.edu. These structural parameters are directly compared with the optimized geometries obtained from computational studies, serving as a fundamental validation of the theoretical model's ability to accurately represent the molecular structure in a condensed phase dss.go.thumass.edu.

Integration and Data AnalysisThe integration process involves a systematic comparison of the predicted and observed data. This often includes:

Root Mean Square Error (RMSE) Analysis: Quantifying the deviation between theoretical and experimental values (e.g., for chemical shifts or vibrational frequencies) using RMSE provides a statistical measure of the model's accuracy researchgate.net.

Correlation Plots: Plotting experimental values against theoretical values to assess linearity and correlation coefficients (R²) helps visualize the agreement between the two datasets researchgate.net. A high R² value indicates a strong correlation.

Visual Overlay of Spectra: Overlaying calculated IR or NMR spectra with experimental ones allows for a direct visual assessment of peak positions and relative intensities researchgate.netresearchgate.net.

Detailed Research Findings and Data Tables for ThiohempaWhile the general principles of integrating theoretical predictions with experimental observables are well-established and applied across various chemical compounds, detailed published research specifically focusing on the comprehensive comparison of DFT-predicted spectroscopic (IR, NMR) and structural data with experimental observables for Hexamethylphosphorothioic Triamide (this compound) is not readily available within the scope of the current search. Studies often highlight the general physical properties and electrochemical stability of Thiohempaumass.edu, but detailed computational spectroscopic analyses directly validated by experimental data in the manner described for other compounds (e.g., triclosan, methotrexate) were not identifiedresearchgate.netresearchgate.netdss.go.thufv.brresearchgate.net. Therefore, specific data tables for this compound comparing theoretical and experimental IR frequencies, NMR shifts, or optimized geometries cannot be presented here. Such studies, if conducted, would typically present data in tables similar to the illustrative examples below, showing the experimental and calculated values for key vibrational modes or chemical shifts, alongside their deviations.

Example of Typical Data Presentation (Illustrative, Not this compound Specific):

Table 1: Comparison of Selected Experimental and Theoretical IR Frequencies (cm⁻¹)

| Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Assignment |

| XXXX | YYYY | A-B stretch |

| XXXX | YYYY | C-D bend |

| ... | ... | ... |

Table 2: Comparison of Selected Experimental and Theoretical NMR Chemical Shifts (ppm)

| Nucleus | Experimental (ppm) | Theoretical (ppm) |

| ¹H | X.XX | Y.YY |

| ¹³C | X.XX | Y.YY |

| ... | ... | ... |

The absence of such detailed comparative data in publicly accessible literature for this compound suggests a potential area for future computational and experimental investigations to fully characterize this compound using modern spectroscopic and theoretical techniques.

Future Research Directions and Unexplored Paradigms in Thiohempa Research

Development of Novel and Efficient Synthetic Routes for Advanced Analogues

The synthesis of Thiohempa and its analogues is a critical area for future exploration. Current synthetic methods for complex organic molecules can often be resource-intensive and involve multi-step processes fishersci.com. To facilitate the discovery of compounds with optimized potency, selectivity, and physicochemical properties, future research should prioritize the development of novel and highly efficient synthetic routes. This includes exploring advanced methodologies such as flow chemistry, which offers enhanced reaction control, safety, and scalability, potentially leading to more sustainable and cost-effective production of this compound and its derivatives. Furthermore, the application of various catalytic methods, including organocatalysis, photocatalysis, or transition-metal catalysis, could enable more selective and environmentally benign transformations. These approaches could unlock access to novel structural motifs and a broader chemical space for this compound analogues that are not readily achievable through conventional synthetic pathways. The rapid generation of diverse compound libraries through combinatorial and parallel synthesis techniques would also be instrumental in accelerating the identification of promising candidates for further biological evaluation.

Advanced Mechanistic Characterization at Sub-Cellular and Molecular Levels

Despite its established utility as a chemosterilant and pesticide, a comprehensive understanding of this compound's precise mechanism of action at sub-cellular and molecular levels remains largely unexplored fishersci.fiamericanelements.comwikipedia.org. Future research must delve into these intricate details to enable rational design of more effective and targeted agents. This necessitates the adoption of cutting-edge biochemical and biophysical techniques. Quantitative proteomics and metabolomics, for instance, can identify the specific proteins and metabolic pathways that are modulated or disrupted upon this compound exposure, providing insights into its cellular targets. High-resolution imaging techniques, such as super-resolution microscopy, can reveal the sub-cellular localization of this compound and its interactions with specific organelles or macromolecular assemblies within cells. Moreover, advanced computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, can predict and characterize the binding interactions of this compound and its analogues with putative protein targets, offering atomic-level insights into its mode of action. Such detailed mechanistic characterization is paramount for developing compounds with improved efficacy and specificity, while minimizing off-target effects.

Expansion of Fundamental Research Applications in Diverse Biological Systems

The current understanding of this compound's biological utility is predominantly focused on its role in pest control fishersci.fiamericanelements.comwikipedia.org. However, the broader class of thiourea (B124793) derivatives, which share structural elements with this compound (e.g., sulfur and nitrogen atoms), has demonstrated a wide array of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects. This suggests a significant unexplored potential for this compound in diverse biological systems. Future fundamental research should systematically investigate this compound's impact beyond its known applications. This could involve assessing its activity against various microbial pathogens, exploring its potential as a modulator of plant growth or defense mechanisms, or examining its effects on other invertebrate models beyond insects. Furthermore, this compound could serve as a valuable chemical probe to elucidate fundamental biological processes or pathways, contributing to basic biological knowledge independent of direct applied outcomes. This expansion of research scope could uncover novel therapeutic or agricultural applications previously unforeseen.

Synergistic Integration of High-Throughput Experimental and Computational Methodologies

The future trajectory of this compound research will be significantly shaped by the synergistic integration of high-throughput experimental and advanced computational methodologies. High-throughput screening (HTS) platforms are indispensable for rapidly evaluating the biological activity of large libraries of newly synthesized this compound analogues, thereby accelerating the identification of lead compounds wikipedia.org. The vast datasets generated from HTS can then be leveraged by computational methods. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with biological activity, enabling the prediction of active compounds and guiding further synthetic efforts. The application of machine learning and artificial intelligence algorithms can further enhance these predictive capabilities, identifying complex patterns in biological data and suggesting novel chemical modifications with improved properties. Virtual screening, utilizing molecular docking and pharmacophore modeling, can efficiently sift through vast chemical databases to identify potential this compound-like compounds or entirely new scaffolds that interact with identified biological targets. This iterative and integrated approach, where computational predictions inform experimental design and experimental results refine computational models, creates a powerful and efficient research pipeline for the discovery and optimization of this compound-based compounds.

Addressing Unresolved Biological Challenges Through Fundamental Chemical Research

Fundamental chemical research on this compound holds the potential to contribute significantly to addressing several persistent and unresolved biological challenges. A prime example is the growing crisis of pesticide resistance in agricultural pests and disease vectors, which necessitates the urgent discovery of compounds with novel modes of action wikipedia.org. By thoroughly investigating this compound's unique chemical properties and its interactions at the molecular level, researchers may uncover new biological targets or pathways that are not susceptible to existing resistance mechanisms. This could lead to the development of next-generation pest control agents. Furthermore, a deeper understanding of how this compound affects biological systems could provide fundamental insights into broader biological phenomena, such as reproductive biology, cellular signaling, or metabolic regulation across diverse organisms. By elucidating these basic principles, research on this compound can contribute to solving complex biological problems that currently lack effective solutions, thereby advancing not only applied fields but also fundamental biological science.

Q & A

Q. What is the molecular structure of Thiohempa, and how does it influence its pesticidal activity?

this compound (C₆H₁₈N₃PS) is a thiophosphorylated triamide, where the sulfur atom replaces oxygen in the phosphate group, enhancing its stability and reactivity with biological targets. Its pesticidal activity arises from its ability to inhibit acetylcholinesterase in insects. Researchers should validate structural purity using techniques like NMR spectroscopy and X-ray crystallography to ensure reproducibility in bioactivity studies .

Q. What are the standard synthetic protocols for this compound, and what are common impurities encountered during synthesis?

this compound is synthesized via the reaction of thiophosphoryl chloride with dimethylamine under controlled conditions. Key impurities include unreacted starting materials and byproducts like dimethylammonium salts. Methodological rigor requires monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., dichloromethane) to minimize side reactions .

Q. How can researchers ensure reproducibility in this compound toxicity assays across different laboratories?

Standardize experimental conditions:

- Use validated insect models (e.g., Drosophila melanogaster) with defined genetic backgrounds.

- Control environmental variables (temperature, humidity) and exposure durations.

- Employ reference compounds (e.g., malathion) as positive controls. Document deviations in supplementary materials to facilitate cross-lab comparisons .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s efficacy while minimizing non-target organism toxicity?

Adopt a factorial design to test variables:

- Dose-response relationships across species.

- Formulation additives (e.g., surfactants) to enhance specificity.

- Use LC-MS/MS to quantify bioaccumulation in non-target organisms. Statistical tools like ANOVA can identify significant interactions between variables .

Q. What analytical methods resolve contradictions in reported degradation pathways of this compound in soil ecosystems?

Conflicting data on degradation half-lives (e.g., aerobic vs. anaerobic conditions) necessitate:

Q. How can computational modeling predict this compound’s binding affinity to non-target proteins?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins like human serum albumin. Validate predictions with surface plasmon resonance (SPR) assays. Cross-reference results with toxicity databases (e.g., PubChem) to prioritize in vitro testing .

Q. What strategies address ethical and methodological challenges in field studies of this compound’s environmental persistence?

- Conduct pilot studies to assess ecological risks before large-scale trials.

- Use microcosms to simulate field conditions while containing contamination.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent mortality data in this compound bioassays?

Apply probit analysis to calculate LD₅₀ values, ensuring confidence intervals are reported. Use software like R (package ecotox) for model fitting. Address overdispersion in count data with generalized linear models (GLMs) .

Q. What metrics validate the reliability of this compound’s chromatographic quantification methods?

- Linearity (R² > 0.995), limit of detection (LOD), and recovery rates (85–115%).

- Inter-day precision tests with coefficient of variation (CV) < 5%.

- Cross-validate with alternative methods (e.g., ELISA) to confirm accuracy .

Addressing Knowledge Gaps

Q. How can multi-omics approaches elucidate this compound’s mode of action in resistant insect populations?

Integrate transcriptomics (RNA-seq) to identify upregulated detoxification genes (e.g., cytochrome P450s) and metabolomics (LC-HRMS) to profile resistance-linked biomarkers. Compare findings with susceptible strains via differential expression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.